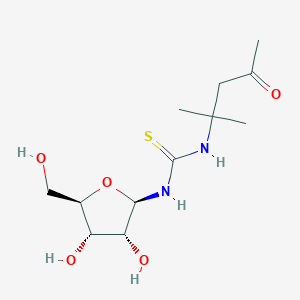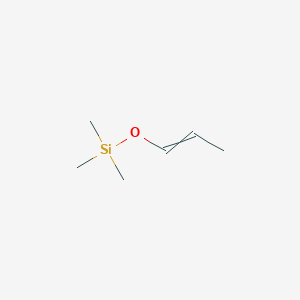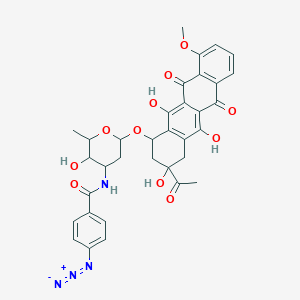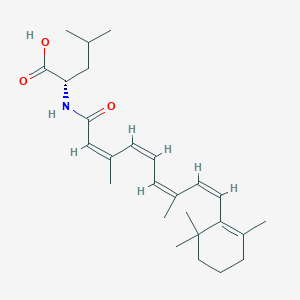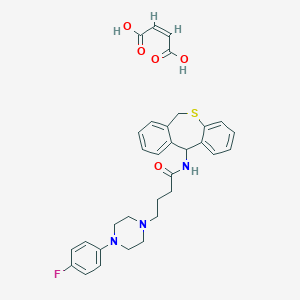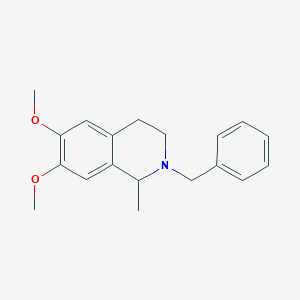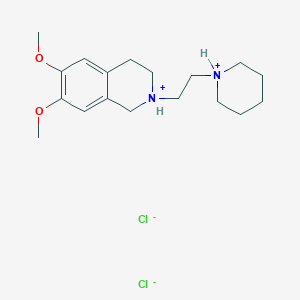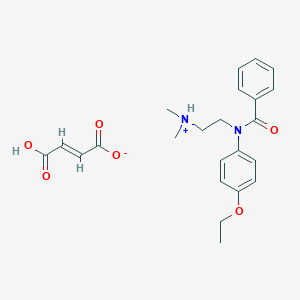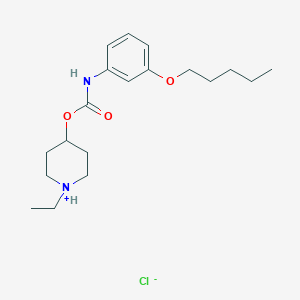
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride, also known as PEP-005, is a natural compound found in the resin of the Australian tree Eremophila mitchellii. PEP-005 has been found to have potent anti-cancer properties and is currently being studied as a potential treatment for various types of cancer.
Wirkmechanismus
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride works by activating a protein called protein kinase C (PKC) in cancer cells. This activation leads to the death of cancer cells and the inhibition of their growth. Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride has also been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines in skin cells.
Biochemical and Physiological Effects:
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride has been found to have potent anti-cancer and anti-inflammatory effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of cancer cells. It has also been found to inhibit the production of inflammatory cytokines in skin cells, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride in lab experiments is its potency and specificity. Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride has been shown to be highly effective in inducing apoptosis in cancer cells and inhibiting their growth. One limitation of using Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride in lab experiments is its availability. Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is a natural compound found in the resin of the Eremophila mitchellii tree and is not readily available in large quantities.
Zukünftige Richtungen
There are many potential future directions for the study of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride. One potential direction is the development of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride as a topical treatment for skin cancer and inflammatory skin conditions. Another potential direction is the development of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride as a systemic treatment for various types of cancer. Further research is needed to fully understand the potential of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride as a cancer treatment and to develop effective treatment protocols.
Synthesemethoden
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is synthesized from the resin of the Eremophila mitchellii tree. The resin is extracted using a solvent and then purified using various chromatography techniques. The purified Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is then tested for purity and potency before being used in scientific research.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride has been found to have potent anti-cancer properties and is currently being studied as a potential treatment for various types of cancer, including skin cancer, breast cancer, and prostate cancer. It has also been found to have anti-inflammatory properties and is being studied as a potential treatment for inflammatory skin conditions such as psoriasis and eczema.
Eigenschaften
CAS-Nummer |
105405-71-8 |
|---|---|
Produktname |
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride |
Molekularformel |
C19H31ClN2O3 |
Molekulargewicht |
370.9 g/mol |
IUPAC-Name |
(1-ethylpiperidin-1-ium-4-yl) N-(3-pentoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C19H30N2O3.ClH/c1-3-5-6-14-23-18-9-7-8-16(15-18)20-19(22)24-17-10-12-21(4-2)13-11-17;/h7-9,15,17H,3-6,10-14H2,1-2H3,(H,20,22);1H |
InChI-Schlüssel |
CEHIXBFHHBHOGB-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
Kanonische SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
Synonyme |
m-(Pentyloxy)carbanilic acid 1-ethyl-4-piperidyl ester hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







